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molecular formula C10H15NO B091050 3-(Benzyloxy)propan-1-amine CAS No. 16728-64-6

3-(Benzyloxy)propan-1-amine

Cat. No. B091050
M. Wt: 165.23 g/mol
InChI Key: QFHLJYPKYWISHS-UHFFFAOYSA-N
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Patent
US06511978B1

Procedure details

To 20.5 g(0.1 mol) of the compound prepared in Preparation 5-1) in 40 ml of dimethylformamide was added 4.4 g(0.11 mol) of sodium hydride(60%). 18.9 g(0.11 mol) of benzyl bromide was added and the resulting mixture was reacted for 12 hours. After removal of solvent the reaction, solvent was removed and the residue was dissolved in ethylacetate and the organic layer was washed with saturated sodium bicarbonate solution. After removal of solvent, 200 ml of ethanol and 12.5 g(0.25 mol) of hydrazine hydrate was added thereto, and the resulting mixture was refluxed for 3 hours. After the reaction, solvent was removed under reduced pressure. The residue was dissolved in 200 ml of dichloromethane and the organic layer was washed with saturated sodium bicarbonate solution. 200 ml of 1N aqueous hydrochloric acid solution was added and the organic layer was removed. To the aqueous layer was added 200 ml of dichloromethane, and the resulting solution was basified with 6N sodium hydroxide solution. The organic layer was separated and the solvent was removed under reduced pressure to give 8.3 g(Yield 50%) of the title compound.
[Compound]
Name
compound
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
12.5 g
Type
reactant
Reaction Step Four
Yield
50%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3](Br)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:11]([OH:13])[CH3:12].O.NN.[CH3:17][N:18](C)C=O>>[CH2:3]([O:13][CH2:11][CH2:12][CH2:17][NH2:18])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,4.5|

Inputs

Step One
Name
compound
Quantity
20.5 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
12.5 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethylacetate
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction, solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml of dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with saturated sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
200 ml of 1N aqueous hydrochloric acid solution was added
CUSTOM
Type
CUSTOM
Details
the organic layer was removed
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 200 ml of dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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